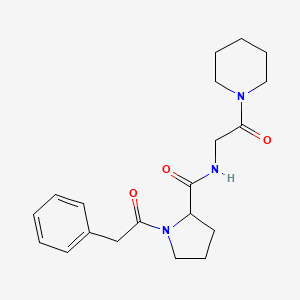![molecular formula C16H17N5O2 B7532945 N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine, also known as DMPTA, is a tetrazole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroprotection, and anti-inflammatory effects. It has also been shown to increase the expression of certain genes involved in neuroplasticity and synaptic function. These effects make N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine a promising candidate for further investigation in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine.
Orientations Futures
There are several future directions for research involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine. One potential area of investigation is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a tool for studying neurotransmitter systems and synaptic function in the brain. Further investigation is also needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as the ability to increase the release of neurotransmitters such as dopamine and serotonin. These effects make N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine a promising candidate for further investigation in the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-14-9-8-12(10-15(14)23-2)11-17-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNWVHSHBUFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)


![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)

![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)

![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)
